molecular formula C13H15N3O3 B3726807 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

Cat. No. B3726807
M. Wt: 261.28 g/mol
InChI Key: UURDMWKFZGYPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, commonly known as DMMP, is a potent and selective inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a critical regulator of cell cycle progression, and its overexpression has been linked to the development of various types of cancer. DMMP has shown great potential as a therapeutic agent for the treatment of cancer, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

DMMP exerts its anti-cancer effects by selectively inhibiting 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, a critical regulator of cell cycle progression. 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. DMMP has also been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that is frequently inactivated in cancer.
Biochemical and Physiological Effects
DMMP has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. DMMP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

DMMP has several advantages as a research tool, including its high potency and selectivity for 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone inhibition. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulation and delivery methods.

Future Directions

There are several potential future directions for the research and development of DMMP. One direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential as a biomarker for cancer diagnosis and prognosis. DMMP has also been shown to synergize with other anti-cancer agents, and future research could explore combination therapies that incorporate DMMP. Finally, the development of DMMP analogs with improved potency and selectivity for 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone inhibition could lead to the discovery of even more effective anti-cancer agents.

Scientific Research Applications

DMMP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and lung cancer. DMMP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-(2,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-10-5-4-9(18-2)7-11(10)19-3/h4-7H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURDMWKFZGYPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxy-phenylamino)-6-methyl-3H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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